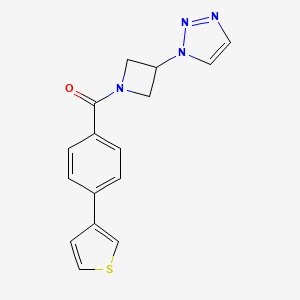

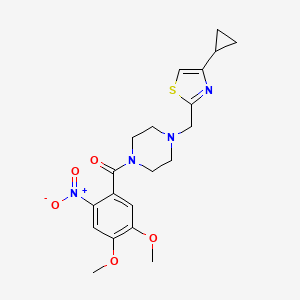

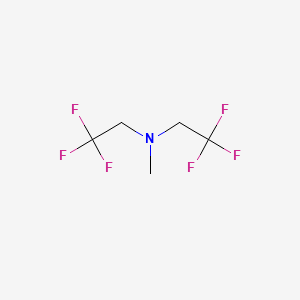

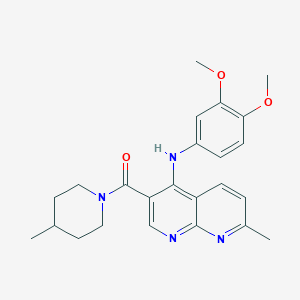

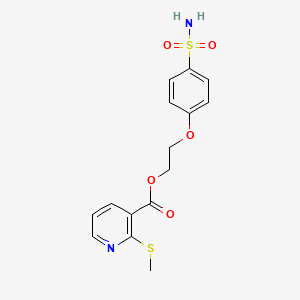

![molecular formula C26H32N6O4 B2578206 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040651-01-1](/img/structure/B2578206.png)

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Scientific Research Applications

Catalysis and Organic Synthesis

The compound’s unique structure suggests potential applications in catalysis and organic synthesis. Specifically, its piperazine and pyrazolo ring systems could serve as versatile scaffolds for designing new catalysts or ligands. Researchers might explore its reactivity in transition-metal-catalyzed reactions, such as cross-coupling reactions or asymmetric transformations. Additionally, the carbonyl group could participate in various functional group transformations, making it a valuable building block for synthetic chemistry .

Anti-Inflammatory Agents

Given the presence of a phenyl group and the pyrazolo ring, this compound could be investigated for its anti-inflammatory properties. Researchers might explore its effects on inflammatory pathways, potentially targeting specific enzymes or receptors involved in inflammation. Preclinical studies could assess its efficacy in animal models of inflammation-related diseases .

Anticancer Potential

The morpholino moiety and the carbonyl group suggest potential interactions with biological macromolecules. Researchers could evaluate the compound’s cytotoxicity against cancer cell lines and investigate its mechanism of action. Structural modifications might enhance its selectivity toward cancer cells while minimizing toxicity to healthy cells. Additionally, molecular docking studies could predict its binding affinity to relevant protein targets .

Neuropharmacology

The morpholino group’s presence hints at possible interactions with neural receptors or transporters. Researchers could explore its effects on neurotransmitter systems, neuronal excitability, or neuroprotection. Behavioral studies in animal models could provide insights into its potential as a neuropharmacological agent. Additionally, the compound’s lipophilicity and blood-brain barrier permeability should be assessed .

Antiviral Agents

Considering the carbonyl group and the piperazine ring, this compound might exhibit antiviral activity. Researchers could screen it against a panel of viruses (e.g., influenza, HIV, or herpesviruses) to identify potential targets. Mechanistic studies could reveal its mode of action, such as inhibition of viral enzymes or interference with viral entry or replication .

Materials Science and Supramolecular Chemistry

The pyrazolo ring system and the phenyl group could be explored for their supramolecular properties. Researchers might investigate self-assembly behavior, crystal engineering, or host-guest interactions. Additionally, the compound’s solubility and stability could make it suitable for functionalizing surfaces or designing new materials with specific properties .

Drug Delivery Systems

The morpholino group’s presence suggests potential interactions with biological membranes. Researchers could explore its use in drug delivery systems, such as prodrugs or liposomal formulations. The compound’s stability, release kinetics, and cellular uptake should be evaluated for targeted drug delivery applications .

Bioconjugation and Imaging

The carbonyl group could serve as a handle for bioconjugation strategies. Researchers might attach fluorescent dyes, radionuclides, or other imaging probes to the compound. Such bioconjugates could be useful for molecular imaging, tracking cellular processes, or developing diagnostic tools .

properties

IUPAC Name |

7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O4/c1-19(2)31-16-21(24-22(17-31)26(35)32(27-24)20-6-4-3-5-7-20)25(34)30-10-8-28(9-11-30)18-23(33)29-12-14-36-15-13-29/h3-7,16-17,19H,8-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHNDPIXXTYEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)

amine hydrochloride](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)

![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)

![8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B2578139.png)

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2578143.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)